- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
(3aR,6aR)-6-[(벤질옥시)메틸]-2,2-디메틸-2H,3aH,4H,6aH-사이클로펜타[d][1,3]디옥솔-4-온은 고도로 특수한 구조를 가진 키랄 화합물로, 유기 합성에서 중요한 중간체 역할을 합니다. 벤질 보호기와 시클로펜탄 다이옥솔 고리 구조가 결합되어 있어 선택적 반응성이 우수하며, 특히 당류 및 복잡한 천연물 합성에 활용됩니다. 키랄 중심(3aR,6aR)이 명확히 정의되어 있어 광학 활성 물질 제조 시 높은 입체 선택성을 보장합니다. 또한, 분자 내 보호기 그룹으로 인해 산화 및 불필요한 부반응에 대한 안정성이 뛰어납니다. 이 화합물은 고순도로 제조 가능하며, 연구 및 제약 산업에서 표준화된 합성 경로 구축에 기여합니다.
89291-75-8 structure
Product Name:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
CAS 번호:89291-75-8
MF:C16H18O4
메가와트:274.311725139618
MDL:MFCD18207158
CID:835542
PubChem ID:11000250
Update Time:2025-11-02
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 화학적 및 물리적 성질
이름 및 식별자
-
- (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
- (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- SB17781
- 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one
- (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
- (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)
- 117307-62-7
- CS-13148
- rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- 89291-75-8
- AKOS027338313
- P12224
- D72342
- SCHEMBL13702037
- CS-M0400
-
- MDL: MFCD18207158
- 인치: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
- InChIKey: IMMAKCSFQZGDHG-CABCVRRESA-N
- 미소: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 274.12050905g/mol
- 동위원소 질량: 274.12050905g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 4
- 복잡도: 407
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 44.8
- 소수점 매개변수 계산 참조값(XlogP): 1.1
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99040-1g |
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 98% | 1g |
¥35752.0 | 2021-09-10 | |
| Chemenu | CM528126-1g |
(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 1g |
$4146 | 2023-02-17 | |
| eNovation Chemicals LLC | D767155-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 100mg |
$800 | 2024-06-06 | |
| eNovation Chemicals LLC | D767155-250mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 97% | 250mg |
$1330 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-100MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 100MG |
¥ 5,603.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-250MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 250MG |
¥ 8,962.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-500MG |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 500MG |
¥ 14,942.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-1G |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 1g |
¥ 22,407.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-5G |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |
89291-75-8 | 95% | 5g |
¥ 67,221.00 | 2023-04-13 | |
| Aaron | AR00GUL2-100mg |
(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |
89291-75-8 | 95% | 100mg |
$714.00 | 2025-02-10 |
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
참조
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
합성 방법 3
반응 조건
1.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Dichloromethane ; 24 h, rt
참조
- Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides, Chemistry Letters, 2004, 33(5), 506-507
합성 방법 4
반응 조건
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; rt
참조
- Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides, Nucleosides, 2005, 24(5-7), 611-613
합성 방법 5
반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ; 2 d, rt
참조
- Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity, Journal of Organic Chemistry, 2004, 69(7), 2634-2636
합성 방법 6
반응 조건
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
참조
- Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines, Nucleosides, 2007, 26(6-7), 713-716
합성 방법 7
반응 조건
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
참조
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
합성 방법 8
반응 조건
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
참조
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
합성 방법 9
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
참조
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
합성 방법 10
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
참조
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525
합성 방법 11
반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
참조
- Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative, Organic Letters, 2001, 3(4), 597-599
합성 방법 12
반응 조건
1.1 Reagents: 6-Chloropurine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran
참조
- Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1, Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078
합성 방법 13
반응 조건
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt
참조
- Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines, Nucleic Acids Symposium Series, 2005, (49), 107-108
합성 방법 14
반응 조건
1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ; -78 °C
참조
- Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides, Tetrahedron: Asymmetry, 2005, 16(2), 425-431
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- (1aR,1bS,4aS,5R,5aR)-Tetrahydro-3,3-dimethyl-1a-[(phenylmethoxy)methyl]-5H-oxireno[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol
- (3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- vinylmagnesium bromide solution
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- 114948-34-4
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
주문 번호:A1093375
인벤토리 상태:in Stock
재다:100mg/250mg
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:09
가격 ($):728.0/1213.0
Email:sales@amadischem.com
(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one 관련 문헌
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one) 관련 제품
- 35302-50-2( )
- 112722-04-0(Hexadecanoic acid,[(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,5,5a,6,8a,9,10,10a-decahydro-5,5a-dihydroxy-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-4aH-2,8b-epoxyxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-4a-yl]methylester)
- 85798-11-4(2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)-)
- 101910-67-2(Dodecanoic acid, (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-yl ester)
- 645393-92-6(2-Buten-1-one, 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-[(4-methoxyphenyl)methoxy]-2-methyl-, (2E)-)
- 649774-69-6(2,5-Cyclohexadiene-1,4-dione, 2-[2-(1,3-dioxolan-2-yl)-1-hydroxyethyl]-3-[(phenylmethoxy)methyl]-)
- 89291-76-9((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)
- 78907-91-2(2-Cyclopenten-1-one, 2-(1,3-dioxan-2-yl)-4-(phenylmethoxy)-, (R)-)
- 136759-95-0(2-Hepten-4-one, 7-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-methoxy-7-(phenylmethoxy)-, 4R-4R*(5R*,7S*)-)
- 88559-56-2((3aR,6aR)-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one
순결:99%/99%
재다:100mg/250mg
가격 ($):728.0/1213.0